Octylamine

Catalog No.
S600221
CAS No.
111-86-4
M.F
C8H19N
M. Wt
129.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octylamine

CAS Number

111-86-4

Product Name

Octylamine

IUPAC Name

octan-1-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-2-3-4-5-6-7-8-9/h2-9H2,1H3

InChI Key

IOQPZZOEVPZRBK-UHFFFAOYSA-N

SMILES

Array

solubility

0.00 M

Synonyms

Octylamine; 1-Aminooctane; 1-Octylamine; Amine OD; Armeen 8; Armeen 8D; Caprylamine; Caprylylamine; Farmin 08D; Genamin 8R; Monooctylamine; NSC 9824; Octan-1-amine; Octanamine; n-Octylamine;

Canonical SMILES

CCCCCCCCN

The exact mass of the compound Octylamine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9824. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Supplementary Records. It belongs to the ontological category of primary aliphatic amine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Octylamine (1-aminooctane) is a primary linear alkylamine characterized by an eight-carbon chain. This structure imparts amphiphilic properties, making it useful as a surfactant, corrosion inhibitor, and a versatile intermediate in chemical synthesis. It is frequently used as a capping agent and stabilizer in the formation of nanoparticles, such as quantum dots and metal oxides, where the alkyl chain length is a critical performance parameter. Its basicity allows it to neutralize acids and serve as a reactant in the preparation of various functional materials, including myeloperoxidase (MPO) inhibitors and specialty chemicals.

Substituting Octylamine with other primary amines, such as hexylamine (C6) or dodecylamine (C12), is often unviable due to the critical role of the C8 alkyl chain in determining performance. In nanoparticle synthesis, for instance, longer alkyl chains (C8 and C18) provide a more effective hydrophobic barrier and surface passivation for CdSe quantum dots, leading to higher photoluminescence intensity compared to shorter chains like butylamine (C4) and hexylamine (C6). Similarly, when functionalizing graphene oxide, the use of Octylamine results in the highest electrical conductivity compared to longer-chain dodecylamine and hexadecylamine. In solvent extraction, the performance and extraction order of amines are highly dependent on their class (primary < secondary < tertiary), making substitution across classes impractical without significant process re-optimization. Therefore, selecting an amine based solely on class or availability without considering the specific alkyl chain length can lead to suboptimal outcomes in material properties and process efficiency.

Superior Surface Passivation for Quantum Dots Compared to Shorter-Chain Amines

In the critical role of a surface capping agent for Cadmium Selenide (CdSe) quantum dots, Octylamine (C8) demonstrates superior performance in enhancing photoluminescence (PL) intensity compared to shorter-chain primary amines. A comparative study showed that while butylamine (C4) and hexylamine (C6) quenched the PL intensity relative to the original uncapped quantum dots, Octylamine and Oleylamine (C18) significantly increased it, indicating more effective surface passivation.

Evidence DimensionPhotoluminescence (PL) Intensity
Target Compound DataHigher PL intensity than original QDs
Comparator Or BaselineButylamine (C4) and Hexylamine (C6): Lower PL intensity (quenching) than original QDs
Quantified DifferenceQualitatively higher PL, indicating superior passivation vs. quenching by shorter chains
ConditionsLigand exchange on CdSe quantum dots, PL spectroscopy measurement.

For buyers in optoelectronics and bio-imaging, using Octylamine instead of shorter amines directly translates to brighter, higher-quality quantum dots, which is a critical performance metric.

Optimal Electrical Conductivity in Functionalized Graphene Compared to Longer-Chain Amines

When used to functionalize and reduce graphene oxide (GO), Octylamine yields a material with significantly higher electrical conductivity than GO functionalized with longer-chain amines. In a direct comparison, reduced functionalized graphene oxide (RFGO) prepared with Octylamine exhibited an electrical conductivity greater than 180 S/m, outperforming materials made with dodecylamine (C12) and hexadecylamine (C16).

Evidence DimensionElectrical Conductivity
Target Compound Data>180 S/m
Comparator Or BaselineDodecylamine (C12) and Hexadecylamine (C16): Lower conductivity (exact values not stated but trend is clear)
Quantified DifferenceOctylamine-based RFGO showed the best electrical conductivity among the tested alkylamines.
ConditionsReduced functionalized graphene oxide (RFGO) prepared via alkylamine functionalization and hydrazine reduction.

This makes Octylamine the preferred choice for developing conductive inks, coatings, and composites where maximizing electrical performance is a primary procurement driver.

Higher Extraction Efficiency and Loading Capacity for Iron (III) vs. Tertiary Amine

In solvent extraction applications for wastewater treatment, Octylamine, a primary amine, demonstrates superior performance in removing Iron (III) compared to the tertiary amine N,N-dimethylaniline. Under optimized conditions, Octylamine achieved a maximum Fe(III) removal of 96% and a loading capacity of 49.8 g/L. In contrast, N,N-dimethylaniline reached only 92% removal and a loading capacity of 45.4 g/L.

Evidence DimensionMaximum Fe(III) Removal (%) and Loading Capacity (g/L)
Target Compound Data96% removal; 49.8 g/L loading capacity
Comparator Or BaselineN,N-dimethylaniline: 92% removal; 45.4 g/L loading capacity
Quantified Difference4.3% higher removal efficiency and 9.7% greater loading capacity
ConditionsSolvent extraction from aqueous solution at pH 2 with 0.05 M extractant in benzine diluent, 30-minute contact time.

For industrial buyers in hydrometallurgy or environmental remediation, Octylamine's higher efficiency and capacity mean greater process throughput and potentially lower solvent inventory, directly impacting operational costs.

Precursor for High-Performance Quantum Dot Displays and Lighting

Octylamine is a preferred capping agent for synthesizing high-quality CdSe quantum dots. Its C8 chain provides optimal surface passivation, leading to enhanced photoluminescence compared to shorter amines like hexylamine. This is critical for applications in displays (QLEDs) and solid-state lighting, where brightness and quantum efficiency are key purchasing drivers.

Formulation of Highly Conductive Graphene-Based Inks and Composites

For creating conductive materials, Octylamine is the superior choice for functionalizing graphene oxide. It yields a reduced graphene product with higher electrical conductivity (>180 S/m) than those made with longer-chain amines such as dodecylamine. This makes it ideal for formulating conductive inks for printed electronics, antistatic coatings, and polymer composites where electrical performance is paramount.

Efficient Metal Recovery in Hydrometallurgical and Waste Treatment Processes

In industrial solvent extraction circuits, Octylamine provides a quantifiable advantage for removing specific metal ions like Iron (III). It demonstrates both higher extraction efficiency (96%) and greater loading capacity (49.8 g/L) compared to tertiary amines like N,N-dimethylaniline. This improved process performance makes it a strong candidate for purifying process streams and treating industrial wastewater.

Physical Description

Octanamine appears as a yellow liquid with an ammonia-like odor. Insoluble in water and less dense than water. Hence floats on water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Used to make other chemicals.
Liquid
Yellow liquid with an ammoniacal odor; [CAMEO] Clear colorless liquid; [Sigma-Aldrich MSDS]

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

129.151749610 Da

Monoisotopic Mass

129.151749610 Da

Boiling Point

179.6 °C

Heavy Atom Count

9

LogP

2.9 (LogP)

Melting Point

0.0 °C

UNII

SF0V8U4T67

Related CAS

142-95-0 (hydrochloride)

GHS Hazard Statements

Aggregated GHS information provided by 719 companies from 17 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (95.55%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (74.55%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25.45%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (15.3%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (17.25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (99.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (90.4%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (29.49%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (12.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (29.9%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.96 [mmHg]

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

111-86-4
68037-94-5

Wikipedia

Octylamine

General Manufacturing Information

Petroleum Lubricating Oil and Grease Manufacturing
Wholesale and Retail Trade
All Other Basic Organic Chemical Manufacturing
1-Octanamine: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types